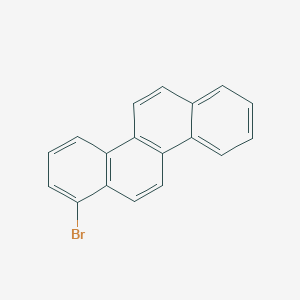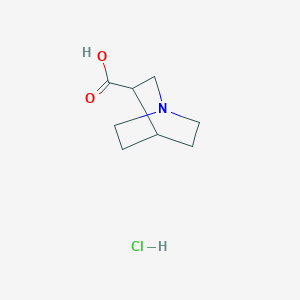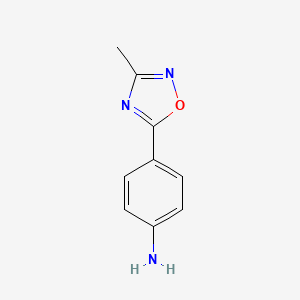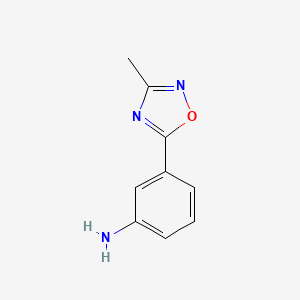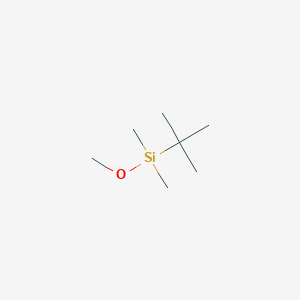
Tert-butyl(methoxy)dimethylsilane
Overview
Description
Tert-butyl(methoxy)dimethylsilane: is an organosilicon compound with the molecular formula C7H18OSi . It is a colorless liquid with a boiling point of 117-118°C and a density of 0.785±0.06 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of chlorosilanes and other silicon-based compounds .
Mechanism of Action
Target of Action
Tert-butyl(methoxy)dimethylsilane is an organosilicon compound . It is primarily used as an intermediate in the synthesis of other organosilicon compounds . The primary targets of this compound are therefore the reactants in these synthetic processes.
Mode of Action
The compound interacts with its targets through chemical reactions. In general, the synthesis of this compound usually involves a reaction between dimethoxychlorosilane and tributylaluminum, followed by a reaction with chloromethyl isopropenyl chlorosilane .
Biochemical Pathways
As an intermediate in the synthesis of other organosilicon compounds, this compound plays a role in the biochemical pathways of these compounds. The specific pathways and their downstream effects can vary widely depending on the final products of the synthesis .
Pharmacokinetics
Like other organosilicon compounds, it is likely to have good thermal stability and solubility .
Result of Action
The primary result of the action of this compound is the production of other organosilicon compounds. These compounds can have a wide range of properties and uses, depending on their specific structures .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the reactions involving this compound should be carried out in a well-ventilated environment, and protective measures such as wearing protective gloves and goggles should be taken to avoid contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Tert-butyl(methoxy)dimethylsilane plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups via silylation . It interacts with various enzymes and proteins, facilitating the formation of stable silyl ethers. These interactions are crucial in organic synthesis, where this compound acts as a protecting group for sensitive hydroxyl functionalities . The compound’s ability to form stable bonds with hydroxyl groups makes it valuable in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as a silylating agent suggests that it may influence cell function by modifying the activity of hydroxyl-containing biomolecules . This modification can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with hydroxyl groups could potentially alter the function of enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of silyl ethers with hydroxyl groups . This interaction involves the binding of the silicon atom in this compound to the oxygen atom of the hydroxyl group, resulting in the formation of a stable silyl ether bond. This process can inhibit or activate enzymes by protecting or modifying their active sites, thereby influencing biochemical reactions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, exposure to air and moisture can lead to hydrolysis and degradation of the compound, affecting its efficacy in biochemical reactions . Long-term studies on the effects of this compound on cellular function are limited, but its stability under controlled conditions suggests it can be reliably used in various experimental setups.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses could result in toxic or adverse effects . Threshold effects and safe dosage ranges would need to be determined through rigorous in vivo studies to ensure the compound’s safe application in biological research.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of silyl ethers with hydroxyl-containing biomolecules . The enzymes and cofactors that facilitate these reactions are crucial for the compound’s function in organic synthesis. The impact of this compound on metabolic flux and metabolite levels would depend on its interactions with specific enzymes and the resulting modifications to biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound’s interactions with transporters and binding proteins can affect its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing the use of this compound in biochemical research and applications .
Subcellular Localization
This compound’s subcellular localization is determined by its ability to form stable silyl ethers with hydroxyl groups . This property allows it to target specific compartments or organelles within cells, where it can exert its effects on biochemical reactions. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations, enhancing its efficacy in modifying cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction of Dimethylchlorosilane with Tert-Butanol:
Reagents: Dimethylchlorosilane, tert-butanol, and a base such as triethylamine.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature.
Procedure: Dimethylchlorosilane is added dropwise to a solution of tert-butanol and triethylamine in anhydrous solvent (e.g., dichloromethane).
-
Reaction of Dimethylchlorosilane with Sodium Methoxide:
Industrial Production Methods:
- Industrial production of tert-butyl(methoxy)dimethylsilane typically involves large-scale reactions using the above methods. The reactions are optimized for yield and purity, and the product is often purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation of tert-butyl(methoxy)dimethylsilane can lead to the formation of silanols or siloxanes.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Conducted under anhydrous conditions at low temperatures.
Products: Reduction can yield silanes with lower oxidation states.
-
Substitution:
Reagents: Nucleophiles such as alcohols or amines.
Conditions: Typically carried out in the presence of a base at room temperature.
Products: Substitution reactions can produce a variety of silicon-containing compounds.
Scientific Research Applications
Chemistry:
- Tert-butyl(methoxy)dimethylsilane is widely used as a protecting group for hydroxyl groups in organic synthesis. It helps to prevent unwanted reactions at the hydroxyl site during multi-step synthesis .
Biology and Medicine:
- In biological research, this compound is used to modify surfaces of biomolecules, enhancing their stability and reactivity. It is also used in the synthesis of silicon-based drugs and diagnostic agents .
Industry:
- In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .
Comparison with Similar Compounds
-
Trimethylsilyl Chloride:
- Used as a silylating agent for protecting hydroxyl groups.
- Less bulky compared to tert-butyl(methoxy)dimethylsilane, leading to different steric effects .
-
Triisopropylsilyl Chloride:
- Another silylating agent with larger steric bulk.
- Provides greater protection but may be more challenging to remove .
Uniqueness:
- This compound offers a balance between steric protection and ease of removal. Its unique combination of tert-butyl and methoxy groups provides distinct reactivity and stability compared to other silylating agents .
Properties
IUPAC Name |
tert-butyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYMKQYUPMRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466044 | |
| Record name | tert-butyldimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-21-8 | |
| Record name | tert-butyldimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

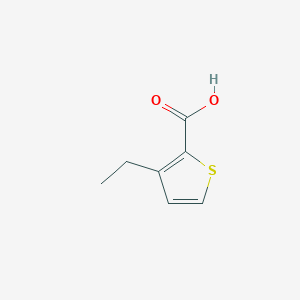
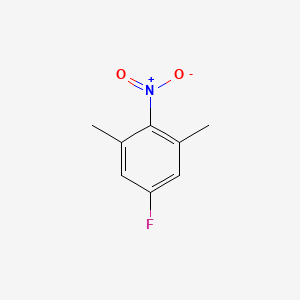
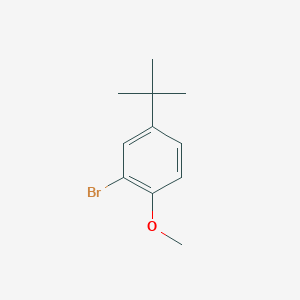

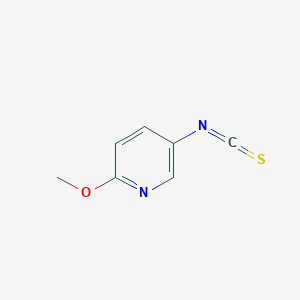
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)
